molecular formula C5H12MgO2 B12642491 Ethoxy(propan-2-olato)magnesium CAS No. 93805-55-1

Ethoxy(propan-2-olato)magnesium

Cat. No.: B12642491
CAS No.: 93805-55-1
M. Wt: 128.45 g/mol
InChI Key: GZYFWIMHXDLFDM-UHFFFAOYSA-N
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Description

Ethoxy(propan-2-olato)magnesium is a magnesium alkoxide complex featuring mixed ligands: an ethoxy group (-OCH₂CH₃) and a propan-2-olato group (-OC₃H₇). Such compounds are typically utilized in organic synthesis and catalysis due to their Lewis acidity and ability to coordinate with substrates. Magnesium alkoxides are known for their stability in anhydrous conditions and reactivity in facilitating nucleophilic substitutions or transesterifications.

Properties

CAS No.

93805-55-1

Molecular Formula

C5H12MgO2

Molecular Weight

128.45 g/mol

IUPAC Name

magnesium;ethanolate;propan-2-olate

InChI

InChI=1S/C3H7O.C2H5O.Mg/c1-3(2)4;1-2-3;/h3H,1-2H3;2H2,1H3;/q2*-1;+2

InChI Key

GZYFWIMHXDLFDM-UHFFFAOYSA-N

Canonical SMILES

CC[O-].CC(C)[O-].[Mg+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethoxy(propan-2-olato)magnesium can be synthesized through the reaction of magnesium with a mixture of ethanol and isopropanol. The reaction typically occurs under an inert atmosphere to prevent oxidation. The general reaction is as follows:

[ \text{Mg} + \text{C₂H₅OH} + \text{C₃H₇OH} \rightarrow \text{C₅H₁₂MgO₂} ]

Industrial Production Methods

In industrial settings, the production of this compound involves the use of high-purity magnesium powder and controlled reaction conditions to ensure the purity and yield of the product. The process may include steps such as distillation and purification to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Ethoxy(propan-2-olato)magnesium undergoes various types of chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form magnesium oxide and other by-products.

    Reduction: Can act as a reducing agent in certain reactions.

    Substitution: Participates in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Oxygen, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride.

    Solvents: Tetrahydrofuran (THF), diethyl ether.

Major Products Formed

    Oxidation: Magnesium oxide (MgO).

    Reduction: Various reduced organic compounds.

    Substitution: Substituted organic compounds.

Scientific Research Applications

Ethoxy(propan-2-olato)magnesium has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Investigated for its potential use in biochemical assays and as a catalyst in enzymatic reactions.

    Medicine: Explored for its potential in drug synthesis and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials and as a catalyst in polymerization reactions.

Mechanism of Action

The mechanism of action of ethoxy(propan-2-olato)magnesium involves its ability to donate electrons and form bonds with electron-deficient species. This reactivity is primarily due to the presence of the ethoxy and propan-2-olato groups, which enhance its nucleophilicity. The compound can participate in various catalytic cycles, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Table 1: Comparative Properties of Ethoxy(propan-2-olato)magnesium and Related Compounds

Compound Name Molecular Formula Key Ligands/Groups Melting Point (°C) Solubility Applications
This compound Mg(OCH₂CH₃)(OC₃H₇) Ethoxy, propan-2-olato Not reported Likely polar aprotic solvents Catalysis, synthesis intermediates
Magnesium diethoxide Mg(OCH₂CH₃)₂ Two ethoxy groups 1248 Insoluble in water Catalyst precursor, ceramics
Magnesium hydroxide Mg(OH)₂ Hydroxyl groups 350 Poor in water Antacid, flame retardant
(Butan-2-olato)bis(propan-2-olato)aluminium Al(OC₄H₉)(OC₃H₇)₂ Butan-2-olato, propan-2-olato Not reported Organic solvents Substrate activation, catalysis

Reactivity and Catalytic Behavior

  • This compound vs. Magnesium Diethoxide :
    The mixed-ligand structure of this compound likely enhances its solubility in organic solvents compared to magnesium diethoxide, which has a rigid, symmetrical structure with two ethoxy groups. This asymmetry may also broaden its catalytic versatility, enabling selective interactions with substrates .

  • Comparison with Aluminium Analogues :
    Aluminium complexes like (Butan-2-olato)bis(propan-2-olato)aluminium exhibit stronger Lewis acidity due to aluminium’s higher electronegativity, making them more effective in polar reactions. However, magnesium-based compounds are less toxic and more environmentally benign, favoring their use in green chemistry .

  • In contrast, hydroxyl groups in magnesium hydroxide limit its reactivity to acid-base interactions .

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